2-Chloroaniline
Overview
Description
2-Chloroaniline is an aromatic amine that serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a chlorine atom attached to the benzene ring at the second position, adjacent to an amino group. This structure confers unique reactivity that allows it to undergo a variety of chemical transformations, leading to the production of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of heterocyclic compounds from 2-chloroaniline is a subject of significant interest. For instance, the Pd-catalyzed condensation of 2-chloroaniline derivatives can yield stable diphenylamine intermediates, which can be selectively converted into heteroaromatics such as indoles, carbazoles, acridines, and dibenzazepines. The selectivity of these transformations is controlled by the choice of ligand, providing efficient routes to these important classes of heterocycles from a common precursor . Additionally, a one-pot synthesis of indoles has been described using a TiCl4-catalyzed hydroamination followed by a 5-endo Heck cyclization, starting from 2-chloroaniline . Moreover, N-H carbazoles can be synthesized from 2-chloroanilines via consecutive catalytic amination and C-H activation, which can be performed in a tandem manner in one pot .
Molecular Structure Analysis
The molecular structure of 2-chloroaniline derivatives can be complex and varied. For example, a novel imide compound synthesized from 4-chloroaniline exhibited a twisted imide bond, with significant deviations from planarity around the imide group. This nonplanarity and the related conformational properties were analyzed using vibrational spectra and theoretical calculation methods, including natural bond orbital (NBO) calculations .
Chemical Reactions Analysis
2-Chloroaniline participates in various chemical reactions, including the synthesis of 2-aminobenzothiazoles. This process involves treating 2-chloroanilines with thiocarbamoyl chloride in the presence of a palladium catalyst to afford the corresponding 2-aminobenzothiazoles via a tandem reaction sequence . The phototransformation of 2-chloroaniline in aqueous solutions has also been studied, with the main photoproducts identified as 2-chloronitrobenzene, 2-chlorophenol, and phenol, suggesting an initial photooxidation followed by photohydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloroaniline can be studied through its interactions with other molecules. For instance, the intermolecular interactions between 2-chloroaniline and substituted ethanols were investigated using experimental and computational methods. The study of thermophysical properties and excess properties derived from experimental data provided insights into the molecular interactions of binary mixtures, confirming the existence of hydrogen bonding .
Scientific Research Applications
Degradation in Wastewater Treatment
2-Chloroaniline (2-CA) is a significant organic pollutant in chemical wastewater and poses challenges in conventional wastewater treatment processes. Advanced degradation methods such as ionizing radiation technology have been studied for its effective removal. Ionizing radiation can completely degrade 10 mg/l of 2-CA at 1 kGy, with the required dose increasing for higher initial concentrations of 2-CA. The degradation process involves hydrogen radicals, hydrated electrons, and hydroxyl radicals, each contributing differently to 2-CA degradation mechanisms (Wang & Wang, 2021).
Comparative Degradation Studies
Comparative studies have been conducted on the degradation of aqueous 2-chloroaniline by various methods such as ozonation, UV-light photolysis, and γ-rays in the presence of ozone. The synergistic effect of γ-rays and ozone was found to lead to the most efficient degradation of 2-chloroaniline, followed by the UV/O3 combination and pure ozonation (Winarno & Getoff, 2002).
Degradation by Photocatalysis
The effect of solution pH and peroxide in TiO2-induced photocatalysis of chlorinated aniline has been investigated. This study showed that low levels of H2O2 can enhance the reaction rate in the UV/TiO2 system for 2-chloroaniline degradation. The study also found that pH is a sensitive parameter influencing the rate of degradation, with lower reaction rates at acidic pH and rate enhancement at high pH in the UV/TiO2 system (Chu, Choy, & So, 2007).
Biodegradation by Bacteria
Biodegradation studies have identified certain bacteria capable of degrading 4-chloroaniline, with implications for 2-chloroaniline as well. Bacteria like Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17 can utilize chloroaniline as a sole carbon and nitrogen source. These findings suggest potential applications in bioremediation for sites contaminated with chloroaniline (Vangnai & Petchkroh, 2007).
Corrosion Inhibition
2-Chloroaniline has been studied for its potential use as a copper corrosion inhibitor in acidic solutions. Inhibition efficiencies of 2-chloroaniline increase with concentration, suggesting its utility in protecting copper surfaces in corrosive environments (Khaled & Hackerman, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRQHGQIJBRMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN, Array | |
Record name | O-CHLOROANILINE | |
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Related CAS |
98038-21-2, 137-04-2 (hydrochloride) | |
Record name | Poly(2-chloroaniline) | |
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DSSTOX Substance ID |
DTXSID2021810 | |
Record name | 2-Chloroaniline | |
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Molecular Weight |
127.57 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
O-chloroaniline is a clear amber liquid with an amine odor. Occurs in both alpha and beta forms. (NTP, 1992), Clear amber liquid with an amine odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR. | |
Record name | O-CHLOROANILINE | |
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Boiling Point |
406 to 410 °F at 760 mmHg (NTP, 1992), 208.8 °C, 209 °C | |
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Flash Point |
208 °F (NTP, 1992), 103 °C, 103 °C (closed cup), 108 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in acid and in most organic solvents., Miscible in alcohol and ether, Soluble in alcohol, ether, benzene, and acetone., In water, 8165 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.5 | |
Record name | O-CHLOROANILINE | |
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Density |
1.213 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2114 at 22 °C/4 °C, 1.213 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.41 | |
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Vapor Pressure |
1 mmHg at 115.3 °F ; 5 mmHg at 162.1 °F; 760 mmHg at 407.8 °F (NTP, 1992), 0.2 [mmHg], 0.204 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 50 | |
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Product Name |
2-Chloroaniline | |
Color/Form |
Amber liquid, Water-white to tan liquid, Colorless liquid | |
CAS RN |
95-51-2 | |
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Melting Point |
28.5 °F (NTP, 1992), -14 °C, -2 °C | |
Record name | O-CHLOROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19978 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-CHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0129 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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